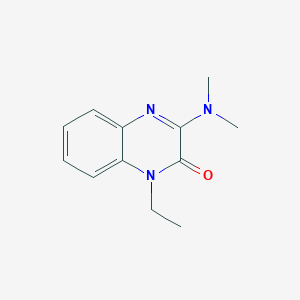
4-Nitro-1,2-dihydroacenaphthylen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1,2-dihydroacenaphthylen-5-amine is an organic compound with the molecular formula C₁₂H₁₀N₂O₂. It is a derivative of acenaphthylene, featuring a nitro group and an amine group attached to the acenaphthylene core. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2-dihydroacenaphthylen-5-amine typically involves the nitration of 1,2-dihydroacenaphthylene followed by the introduction of an amine group. One common method includes:
Nitration: 1,2-Dihydroacenaphthylene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Amination: The nitro compound is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to convert the nitro group to an amine group.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1,2-dihydroacenaphthylen-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: 4-Amino-1,2-dihydroacenaphthylen-5-amine.
Substitution: Various substituted acenaphthylene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1,2-dihydroacenaphthylen-5-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Utilized in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-Nitro-1,2-dihydroacenaphthylen-5-amine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates, while the amine group can form hydrogen bonds or participate in nucleophilic attacks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroacenaphthylen-5-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroacenaphthene: Contains a nitro group but lacks the dihydro structure, affecting its chemical properties and reactivity.
Uniqueness
4-Nitro-1,2-dihydroacenaphthylen-5-amine is unique due to the presence of both a nitro group and an amine group on the acenaphthylene core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings.
Eigenschaften
CAS-Nummer |
4657-95-8 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-nitro-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C12H10N2O2/c13-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)14(15)16/h1-3,6H,4-5,13H2 |
InChI-Schlüssel |
VWJYDQVCIUABSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)









![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
